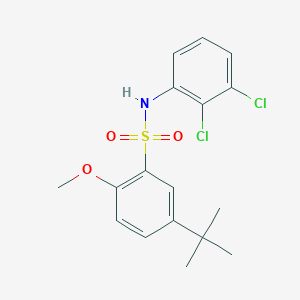
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative commonly used in scientific research. It is known for its ability to inhibit chloride channels and transporters, making it a valuable tool in the study of various physiological processes.
作用機序
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide works by inhibiting the function of chloride channels and transporters. It binds to the channels and transporters, preventing chloride ions from passing through. This inhibition can have various effects on physiological processes, depending on the specific channel or transporter being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide depend on the specific channels and transporters being targeted. For example, the inhibition of chloride channels can lead to changes in cell volume, pH, and membrane potential. Inhibition of chloride transporters can affect the transport of other ions, such as sodium and potassium, and can lead to changes in intracellular ion concentrations.
実験室実験の利点と制限
One advantage of using 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively target chloride channels and transporters. This allows researchers to investigate the specific role of these channels and transporters in physiological processes. However, one limitation of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are many future directions for the use of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in scientific research. Some potential areas of investigation include the role of chloride channels and transporters in cancer, the effects of chloride transporters on neuronal excitability, and the development of new therapies for diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide.
合成法
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine and 2,3-dichlorophenylamine. Other methods involve the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine followed by the reaction with 2,3-dichlorophenylamine.
科学的研究の応用
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is widely used in scientific research, particularly in the study of chloride channels and transporters. It has been used to investigate the role of chloride channels in various physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission. 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide has also been used to study the effects of chloride transporters in diseases such as cystic fibrosis and epilepsy.
特性
製品名 |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C17H19Cl2NO3S |
分子量 |
388.3 g/mol |
IUPAC名 |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-17(2,3)11-8-9-14(23-4)15(10-11)24(21,22)20-13-7-5-6-12(18)16(13)19/h5-10,20H,1-4H3 |
InChIキー |
OICOFAVPTWFKGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)






